methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate
Overview
Description
Methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate, also known as DAPT, is a small molecule inhibitor that has been extensively used in scientific research. It was first synthesized in 2000 by Wong and colleagues and has since been used in various studies to investigate the role of Notch signaling in various biological processes.
Mechanism of Action
Methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate inhibits the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. The Notch receptor is a transmembrane protein that plays a critical role in cell fate determination, proliferation, and differentiation. The cleavage of the Notch receptor by the γ-secretase complex releases the intracellular domain of the receptor, which translocates to the nucleus and activates gene expression. This compound blocks this process by inhibiting the cleavage of the Notch receptor, thereby blocking Notch signaling.
Biochemical and Physiological Effects:
This compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of Notch signaling by this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and melanoma. This compound has also been shown to affect the differentiation of various cell types, including neural stem cells, osteoblasts, and adipocytes. In addition, this compound has been shown to affect the proliferation of various cell types, including T cells and endothelial cells.
Advantages and Limitations for Lab Experiments
Methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for the γ-secretase complex, making it an ideal tool for investigating the role of Notch signaling in various biological processes. However, this compound also has some limitations. It is not a selective inhibitor and can affect other pathways that are dependent on the γ-secretase complex. In addition, this compound has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the use of methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate in scientific research. One potential direction is the investigation of the role of Notch signaling in stem cell differentiation and regeneration. This compound has been shown to affect the differentiation of various cell types, including neural stem cells and osteoblasts, and may have potential applications in tissue engineering and regenerative medicine. Another potential direction is the investigation of the role of Notch signaling in cancer stem cells. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and melanoma, and may have potential applications in cancer therapy. Finally, the development of more selective inhibitors of the γ-secretase complex may overcome some of the limitations of this compound and provide more specific tools for investigating the role of Notch signaling in various biological processes.
Scientific Research Applications
Methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate has been extensively used in scientific research to investigate the role of Notch signaling in various biological processes. Notch signaling is a highly conserved pathway that plays a critical role in cell fate determination, proliferation, and differentiation. This compound inhibits the γ-secretase complex, which is responsible for the cleavage of the Notch receptor, thereby blocking Notch signaling. This inhibition has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Properties
IUPAC Name |
methyl 4-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20(2)27(24,25)21(16-7-5-4-6-8-16)13-17(22)19-15-11-9-14(10-12-15)18(23)26-3/h4-12H,13H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVKJKKIFZGWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.